molecular formula C10H8N2O3 B3281264 3-(4-Methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde CAS No. 73217-77-3

3-(4-Methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde

Cat. No. B3281264
CAS RN: 73217-77-3
M. Wt: 204.18 g/mol
InChI Key: GIVWXCWWYWADOT-UHFFFAOYSA-N
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Description

The compound “3-(4-Methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde” likely belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .


Synthesis Analysis

While specific synthesis methods for “3-(4-Methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde” are not available, oxadiazoles are generally synthesized through the cyclization of appropriate precursors . The precursors often involve carboxylic acids, hydrazides, or nitriles .


Molecular Structure Analysis

The molecular structure of “3-(4-Methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde” would likely involve an oxadiazole ring attached to a phenyl ring with a methoxy (OCH3) substituent . The exact structure would depend on the positions of these groups within the molecule .


Chemical Reactions Analysis

Oxadiazoles, including “3-(4-Methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde”, can participate in various chemical reactions. They can act as ligands in coordination chemistry, undergo nucleophilic substitution reactions, and participate in cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-Methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde” would depend on its exact molecular structure . Factors such as the presence of the methoxy group and the oxadiazole ring would influence properties like solubility, stability, and reactivity.

properties

IUPAC Name

3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-14-8-4-2-7(3-5-8)10-11-9(6-13)15-12-10/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIVWXCWWYWADOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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